molecular formula C20H20N4OS3 B12003342 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12003342
M. Wt: 428.6 g/mol
InChI Key: ZSSYVTCHKIEHTM-SRZZPIQSSA-N
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Description

This compound, with the chemical formula C19H17N5O3S3 , is a fascinating hybrid of diverse functional groups. Let’s break it down:

  • Thiadiazole : The core structure contains a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. Thiadiazoles exhibit interesting biological activities and are used in drug design.

  • Sulfanyl Groups : Two sulfanyl (thiol) groups are attached to the thiadiazole ring. These sulfur-containing groups can participate in redox reactions and form coordination complexes.

  • Hydrazide Functionality : The compound features an acetohydrazide moiety, which includes a hydrazide group (–NH–NH2) and an acetyl group (–C(O)CH3). Hydrazides are versatile intermediates in organic synthesis.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

  • Oxidation : The sulfanyl groups can be oxidized to sulfoxides or sulfones.
  • Reduction : Reduction of the nitro group (–NO2) to an amino group (–NH2) is possible.
  • Substitution : Substitution reactions at the aromatic rings can occur.

Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary accordingly.

Scientific Research Applications

Researchers explore this compound’s applications in:

  • Medicinal Chemistry : Investigating its potential as a drug candidate due to the presence of bioactive motifs.
  • Materials Science : Exploring its properties for use in sensors, catalysts, or optoelectronic devices.
  • Biological Studies : Assessing its impact on cellular processes and potential therapeutic effects.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

. Highlighting its uniqueness will require further investigation.

Properties

Molecular Formula

C20H20N4OS3

Molecular Weight

428.6 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N4OS3/c1-14-3-7-16(8-4-14)11-21-22-18(25)13-27-20-24-23-19(28-20)26-12-17-9-5-15(2)6-10-17/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+

InChI Key

ZSSYVTCHKIEHTM-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C

Origin of Product

United States

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